molecular formula C9H9NO4 B11943344 2-Methyl-6-nitrophenyl acetate CAS No. 70277-91-7

2-Methyl-6-nitrophenyl acetate

Cat. No.: B11943344
CAS No.: 70277-91-7
M. Wt: 195.17 g/mol
InChI Key: RAAYZDPCLHVVNY-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrophenyl acetate is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.176 g/mol It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further esterified with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrophenyl acetate typically involves the esterification of 2-Methyl-6-nitrophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrophenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form 2-Methyl-6-nitrophenol and acetic acid.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 2-Methyl-6-nitrophenol and acetic acid.

    Reduction: 2-Methyl-6-aminophenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-nitrophenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitrophenyl acetate depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, the reduction of the nitro group to an amino group can result in the formation of compounds that inhibit specific enzymes or modulate receptor activity .

Comparison with Similar Compounds

  • 2-Methyl-3-nitrophenyl acetate
  • Methyl 2-Methyl-6-nitrophenyl carbonate
  • 2-Nitropentyl acetate
  • (5-(4-Nitrophenyl)-2-furyl)methyl acetate

Comparison: 2-Methyl-6-nitrophenyl acetate is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

70277-91-7

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(2-methyl-6-nitrophenyl) acetate

InChI

InChI=1S/C9H9NO4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3

InChI Key

RAAYZDPCLHVVNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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